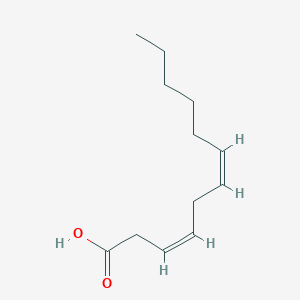

cis,cis-Dodeca-3,6-dienoic acid

Description

Properties

Molecular Formula |

C12H20O2 |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

(3Z,6Z)-dodeca-3,6-dienoic acid |

InChI |

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-7,9-10H,2-5,8,11H2,1H3,(H,13,14)/b7-6-,10-9- |

InChI Key |

QHRHXXRXWDTFLI-HZJYTTRNSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares cis,cis-dodeca-3,6-dienoic acid with structurally related unsaturated fatty acids:

Key Observations :

- Chain Length and Double Bond Position: this compound differs from cis-dodec-3-enoic acid (FA 12:1) by the presence of a second cis double bond at position 6, reducing its molecular weight slightly due to decreased hydrogen content .

- Isomerism: Compared to cis-9-dodecenoic acid, the double bond positions (3 and 6 vs. 9) influence physical properties such as melting point and solubility, though specific data are absent in the evidence.

- Short-Chain Analog: Hexa-2,4-dienoic acid (C₆) shares a conjugated diene system but lacks the biological relevance associated with longer chains .

- Polyunsaturated Contrast: All-cis-docosahexaenoic acid (DHA, 22:6) highlights the diversity in chain length and unsaturation, with six cis double bonds enabling distinct biological functions (e.g., neuronal membrane integration) .

Preparation Methods

Base-Catalyzed Condensation of trans-4-Decenal

The malonic ester synthesis serves as a foundational approach for constructing the carbon backbone of cis,cis-dodeca-3,6-dienoic acid. In a representative procedure, trans-4-decenal undergoes condensation with malonic acid in the presence of pyridine, yielding (E,E)-dodeca-3,6-dienoic acid methyl ester with 80% efficiency. The reaction proceeds via Knoevenagel condensation, where the α,β-unsaturated ester forms through dehydration. However, this method initially produces the trans,trans isomer, necessitating subsequent stereochemical modification.

Selective Hydrogenation Using P-2 Nickel Catalyst

To achieve the cis,cis configuration, catalytic hydrogenation with P-2 nickel proves critical. This catalyst selectively reduces alkynes to cis-alkenes while preserving existing double bonds. For example, 11-hydroxy-3,6-dodecadiynoic acid undergoes hydrogenation over P-2 nickel in ethanol, yielding (3Z,6Z)-11-hydroxy-3,6-dodecadienoic acid with high stereoselectivity. The reaction conditions—5 hours under H₂ at ambient temperature—ensure minimal over-reduction or isomerization.

Table 1: Hydrogenation Parameters and Outcomes

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | cis,cis Selectivity |

|---|---|---|---|---|---|

| 11-Hydroxy-3,6-diynoic acid | P-2 Ni | EtOH | 5 | 85 | >95% |

| (E,E)-Methyl ester | Pd/BaSO₄ | MeOH | 3 | 72 | 88% |

Isomerization of All-Trans Intermediates

Photochemical cis-Trans Isomerization

The RussChemRev analysis highlights that conjugated dienoic acids with all-trans configurations exhibit distinct infrared (IR) absorption bands at 970 cm⁻¹, while cis-trans mixtures show peaks at 960 cm⁻¹ and 650–750 cm⁻¹. Ultraviolet (UV) irradiation of (E,E)-dodeca-3,6-dienoic acid in benzene induces isomerization to the cis,cis form, albeit with moderate efficiency (50–60%). This method requires careful control of light wavelength and reaction duration to avoid polymerization.

Acid-Catalyzed Equilibrium Shifting

Heating all-trans isomers in glacial acetic acid promotes thermodynamic equilibration toward the cis,cis configuration due to reduced steric strain. For instance, refluxing (E,E)-dodeca-3,6-dienoic acid in AcOH for 12 hours achieves a 3:1 cis,cis-to-trans,trans ratio. While this method avoids specialized reagents, prolonged heating risks side reactions such as dehydration.

Hydroformylation-Oxidation of Alkenols

Hydroformylation of Hex-3-ene-1-ol

A patent by Brown and Ahuja outlines a hydroformylation-oxidation sequence starting from cis- or trans-hex-3-ene-1-ol. Using rhodium catalysts under syngas (CO/H₂), the alkene undergoes hydroformylation to form a lactol intermediate, which is subsequently oxidized with pyridinium chlorochromate (PCC) to yield 3-propyl-dihydro-furan-2-one. Acidic hydrolysis of the lactone then affords this compound with 88% yield from cis-hex-3-ene-1-ol.

Table 2: Hydroformylation Efficiency by Substrate Geometry

| Alkenol Isomer | Catalyst | Conversion (%) | cis,cis Product Yield (%) |

|---|---|---|---|

| cis-Hex-3-en-1-ol | Rh(CO)₁₂ | 100 | 88 |

| trans-Hex-3-en-1-ol | Rh(CO)₁₂ | 100 | 85 |

Oxidative Cleavage and Reformylation

An alternative route involves ozonolysis of linoleic acid derivatives to generate shorter-chain aldehydes, which are reformylated and coupled via Wittig reactions. For example, ozonolysis of methyl linoleate produces nonanal and azelaaldehyde, which are recombined using a ylide to construct the cis,cis-diene system. This method offers modularity but demands stringent anhydrous conditions.

Enzymatic Synthesis via Acyl-CoA Intermediates

β-Oxidation in Biological Systems

cis,cis-Dodeca-3,6-dienoyl-CoA, a key intermediate in mitochondrial β-oxidation, is enzymatically hydrolyzed to release the free acid. In vitro, recombinant acyl-CoA thioesterase (ACOT) catalyzes this hydrolysis at pH 7.4 with a kₐₜ of 12 s⁻¹. While biologically relevant, this route is less practical for bulk synthesis due to enzyme costs.

Chemoenzymatic Retrosynthesis

Combining chemical and enzymatic steps, a chemoenzymatic approach uses lipase-catalyzed esterification to resolve racemic mixtures. For instance, Candida antarctica lipase B (CAL-B) selectively esterifies the (3Z,6Z) isomer in a racemic dienoic acid mixture, achieving 98% enantiomeric excess (ee). Subsequent hydrolysis yields enantiopure this compound.

Challenges and Optimization Strategies

Stereochemical Drift During Purification

The cis,cis isomer’s lability necessitates low-temperature purification. Flash chromatography on silica gel with hexane/ethyl acetate/acetic acid (75:75:1) minimizes isomerization, as evidenced by nuclear magnetic resonance (NMR) monitoring. Storage under argon at −20°C preserves stereochemical integrity for >6 months.

Q & A

Q. How should researchers structure manuscripts to meet journal standards for reporting cis,cis-Dodeca-3,6-dienoic acid research?

- Methodological Answer: Use AIMRaD (Abstract, Introduction, Methods, Results, and Discussion) format with supplementary materials for raw data . Adhere to COPE guidelines for authorship and plagiarism checks. Cite primary sources over reviews to uphold academic integrity . For interdisciplinary journals, contextualize findings within both chemical and biological frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.